2-(2-Hydrazinyl-2-sulfanylideneethoxy)ethanethiohydrazide
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Overview
Description
2-(2-Hydrazinyl-2-sulfanylideneethoxy)ethanethiohydrazide is a chemical compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound is characterized by its unique structure, which includes hydrazinyl and sulfanylidene groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydrazinyl-2-sulfanylideneethoxy)ethanethiohydrazide typically involves the condensation of substituted acetophenones, thiosemicarbazide, and α-haloketones. The reaction is carried out using polyethylene glycol as a green solvent in the presence of glacial acetic acid . This method is advantageous due to its eco-friendly nature and the high yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient synthetic routes are likely employed to scale up the production. The use of green solvents and mild reaction conditions is emphasized to minimize environmental impact and ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydrazinyl-2-sulfanylideneethoxy)ethanethiohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazinyl groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl or sulfanylidene groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-Hydrazinyl-2-sulfanylideneethoxy)ethanethiohydrazide involves its interaction with molecular targets such as free radicals and cellular enzymes. The compound’s hydrazinyl groups can donate electrons to neutralize free radicals, thereby exhibiting antioxidant activity. Additionally, its interaction with cellular enzymes can modulate inflammatory pathways and inhibit cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydrazinyl)thiazoles: These compounds share similar hydrazinyl groups and have shown potential as antioxidants, anti-inflammatory, and anticancer agents.
1,3-Benzothiazol-2-yl hydrazones: These compounds have been evaluated for anticonvulsant activity and share structural similarities with 2-(2-Hydrazinyl-2-sulfanylideneethoxy)ethanethiohydrazide.
Uniqueness
This compound is unique due to its combination of hydrazinyl and sulfanylidene groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(2-hydrazinyl-2-sulfanylideneethoxy)ethanethiohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4OS2/c5-7-3(10)1-9-2-4(11)8-6/h1-2,5-6H2,(H,7,10)(H,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGETZODCEUEJKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=S)NN)OCC(=S)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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